N-(But-3-yn-1-yl)-N-(5-nitropyrimidin-2-yl)acetamide
Description
N-(But-3-yn-1-yl)-N-(5-nitropyrimidin-2-yl)acetamide is a bifunctional acetamide derivative featuring a 5-nitropyrimidine ring and a but-3-yn-1-yl substituent. The nitropyrimidine moiety is electron-deficient due to the nitro group, which may enhance reactivity in nucleophilic substitution or coordination chemistry.
Properties
CAS No. |
111097-52-0 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-but-3-ynyl-N-(5-nitropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O3/c1-3-4-5-13(8(2)15)10-11-6-9(7-12-10)14(16)17/h1,6-7H,4-5H2,2H3 |
InChI Key |
LBGUAQYPSFQHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC#C)C1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(But-3-yn-1-yl)-N-(5-nitropyrimidin-2-yl)acetamide, with the CAS number 1774901-29-9, is a compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anti-cancer properties, antimicrobial effects, and other relevant pharmacological data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a butynyl group attached to a nitropyrimidine moiety, which is indicative of its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. In particular, it has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (non-cancer) | 2.4 | Low |
| MCF-7 | 17.02 | Moderate |
The compound exhibited a 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential for targeted cancer therapy .
In animal models, treatment with this compound significantly inhibited lung metastasis in mice inoculated with MDA-MB-231 cells. This effect was more potent than that observed with known therapies such as TAE226 .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for tumor invasion and metastasis. The compound's ability to inhibit these enzymes contributes to its effectiveness in preventing cancer spread .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Case Study: Anticancer Efficacy in Vivo
A study conducted on BALB/c nude mice demonstrated that administration of this compound over a period of 30 days led to a marked reduction in metastatic nodules formed from injected MDA-MB-231 cells. This study provides strong evidence for the compound's efficacy in vivo and supports its further investigation as a therapeutic agent .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the safety profile of any new drug candidate. Initial assessments suggest that this compound has a favorable safety margin, exhibiting lower toxicity levels compared to standard chemotherapeutics like 5-Fluorouracil .
Comparison with Similar Compounds
Comparison with Structural Analogs
Acetamide Derivatives with Nitro-Substituted Heterocycles
- N-(5-Methyl-4-nitro-2-furanyl)acetamide (): This compound contains a nitro group on a furan ring, which is less electron-deficient than pyrimidine. The furan’s oxygen atom contributes to aromaticity, but the nitro group’s electron-withdrawing effect is localized on a five-membered ring. The alkyne group in the target compound adds unique reactivity absent in this furan derivative .
- N-(5-((3-Amino-5-iodopyridin-2-yl)amino)-2',4'-difluoro-[1,1'-biphenyl]-3-yl)acetamide (): This derivative features a pyridine ring with iodine and amino substituents, as well as fluorinated biphenyl groups. The iodine atom may enhance halogen bonding, while fluorine atoms improve lipophilicity. Compared to the target compound, this molecule lacks the nitro group’s strong electron-withdrawing effect but includes halogenated and fluorinated motifs that influence pharmacokinetics .
Acetamides with Sulfamoyl and Heterocyclic Moieties
- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) ():
This compound includes a sulfamoyl linker and a tetrahydrofuran-derived lactam. The sulfamoyl group enhances solubility and hydrogen-bonding capacity, while the lactam introduces rigidity. The target compound’s nitropyrimidine and alkyne substituents likely reduce solubility compared to 5a but improve electrophilicity for covalent interactions. Melting points for 5a (180–182°C) suggest higher crystallinity than typical alkyne-containing compounds .
Benzothiazole-Based Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ():
Benzothiazole rings are aromatic heterocycles with applications in medicinal chemistry. The trifluoromethyl group here increases metabolic stability and lipophilicity. The target compound’s nitropyrimidine ring may offer stronger electron deficiency, while the alkyne provides orthogonal reactivity compared to benzothiazole’s sulfur atom .
Structural and Functional Analysis
Table 1: Key Features of Compared Compounds
Research Implications
- Reactivity : The alkyne group in the target compound may enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in nitro-furan or benzothiazole analogs.
- Electrophilicity : The 5-nitropyrimidine core likely surpasses nitro-furan derivatives in electrophilicity, making it a candidate for kinase inhibition or covalent drug design.
- Solubility : Compared to sulfamoyl-phenyl derivatives (e.g., 5a), the target compound’s alkyne and nitropyrimidine groups may reduce aqueous solubility, necessitating formulation adjustments.
Preparation Methods
Synthesis of 2-Chloro-5-nitropyrimidine
- Commercially available or synthesized via nitration of 2-chloropyrimidine.
- The nitro group at the 5-position is introduced to enhance electrophilicity and direct subsequent substitution reactions.
Nucleophilic Substitution with But-3-yn-1-ylamine
- The but-3-yn-1-ylamine (or its protected form) acts as the nucleophile.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild heating.
- Base such as triethylamine or potassium carbonate may be used to neutralize the generated HCl.
- The substitution proceeds via an SNAr mechanism, displacing the chlorine at the 2-position of the pyrimidine ring.
Acetylation to Form the Acetamide
- The secondary amine intermediate is acetylated using acetic anhydride or acetyl chloride.
- Reaction is performed under mild conditions, often in the presence of a base like pyridine or triethylamine.
- This step yields the final acetamide structure.
Alternative Routes and Functional Group Transformations
- Reduction of the nitro group to an amine can be performed using iron and ammonium chloride or catalytic hydrogenation.
- Hydroxylation or other substitutions at the 5-position of the pyrimidine ring have been reported but are less common for this compound.
- Protection/deprotection strategies may be employed to handle sensitive functional groups during synthesis.
Representative Synthetic Scheme (Summary)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome | Yield (%) (Literature) |
|---|---|---|---|---|
| 1 | 2-chloropyrimidine + nitrating agent | Nitration conditions | 2-chloro-5-nitropyrimidine | Commercially available or ~70-80% |
| 2 | 2-chloro-5-nitropyrimidine + but-3-yn-1-ylamine | DMF, base, 50-80°C, 6-12 h | N-(but-3-yn-1-yl)-5-nitropyrimidin-2-amine | 60-75% |
| 3 | Amine intermediate + acetic anhydride | Pyridine or triethylamine, RT | This compound | 80-90% |
| 4* | Nitro compound (optional) | Fe/NH4Cl reduction or catalytic hydrogenation | Corresponding amine derivative | 70-85% |
*Step 4 is optional depending on the target compound.
Research Findings and Optimization Notes
Nucleophilic substitution efficiency: The presence of the electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring toward nucleophilic aromatic substitution at the 2-position, facilitating the reaction with but-3-yn-1-ylamine under relatively mild conditions.
Acetylation conditions: Use of acetic anhydride in the presence of a base such as pyridine provides high yields of the acetamide with minimal side reactions. Alternative acetylating agents like acetyl chloride can be used but may require stricter control of moisture and temperature.
Functional group compatibility: The alkyne moiety in the but-3-yn-1-yl substituent is stable under the substitution and acetylation conditions, allowing for direct incorporation without protection.
Alternative synthetic routes: Some literature reports the use of pre-formed 2-amino-5-nitropyrimidine intermediates, which are then alkylated with but-3-yn-1-yl halides, but this route is less common due to lower regioselectivity and yields.
Scale-up considerations: The nucleophilic substitution step is amenable to scale-up with careful control of temperature and stoichiometry to avoid side reactions such as over-alkylation or polymerization of the alkyne.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Base | Triethylamine, K2CO3 | Neutralizes HCl formed |
| Temperature (Substitution) | 50–80 °C | Mild heating to promote reaction |
| Reaction Time | 6–12 hours | Monitored by TLC or HPLC |
| Acetylation Reagent | Acetic anhydride, acetyl chloride | Acetic anhydride preferred for mildness |
| Acetylation Temperature | Room temperature | Avoids decomposition |
| Yield (Substitution) | 60–75% | Dependent on purity of starting materials |
| Yield (Acetylation) | 80–90% | High efficiency with proper base |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
